An In-Depth Technical Guide to 4,6-Dimethoxyquinoline-3-carbonitrile: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4,6-Dimethoxyquinoline-3-carbonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a predictive yet scientifically grounded resource. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications in drug discovery.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Quinoline derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. The introduction of substituents such as methoxy groups and a carbonitrile moiety can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making compounds like 4,6-dimethoxyquinoline-3-carbonitrile intriguing candidates for further investigation.
Chemical Structure and Identification
4,6-Dimethoxyquinoline-3-carbonitrile is a derivative of quinoline with two methoxy groups at positions 4 and 6, and a nitrile group at position 3.
Table 1: Chemical Identifiers for 4,6-Dimethoxyquinoline-3-carbonitrile
| Identifier | Value |
| IUPAC Name | 4,6-Dimethoxyquinoline-3-carbonitrile |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C#N)OC |
| InChI Key | (Predicted) |
| CAS Number | (Not assigned) |
Predicted Physicochemical Properties
The physicochemical properties of a compound are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the predicted properties of 4,6-dimethoxyquinoline-3-carbonitrile based on computational models and data from analogous structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | 180-190 °C | Based on similarly substituted quinolines. |
| Boiling Point | > 350 °C | High due to aromaticity and polarity. |
| LogP | ~2.5 - 3.5 | Methoxy groups increase lipophilicity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for planar aromatic compounds. |
| Appearance | Likely a white to off-white crystalline solid. | Common for purified organic compounds. |
Proposed Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile
The proposed synthesis involves a multi-step process starting from 4-methoxyaniline and diethyl 2-cyano-3-ethoxyacrylate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-cyano-3-(4-methoxyanilino)acrylate (Intermediate C)
-
In a round-bottom flask, combine 4-methoxyaniline (1.0 equivalent) and diethyl 2-cyano-3-ethoxyacrylate (1.05 equivalents).
-
Heat the mixture at 120-130°C for 2 hours with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
After completion, cool the reaction mixture to room temperature. The product is expected to crystallize upon cooling.
-
Recrystallize the crude product from ethanol to obtain the pure anilinoacrylate intermediate.
Causality: The initial step is a nucleophilic vinylic substitution where the amino group of the aniline attacks the electron-deficient double bond of the acrylate, followed by the elimination of ethanol.
Step 2: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (Compound D)
-
Place the dried anilinoacrylate intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260°C for 30-60 minutes.
-
Monitor the cyclization reaction by TLC.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield 4-hydroxy-6-methoxyquinoline-3-carbonitrile.
Causality: This high-temperature step facilitates an intramolecular 6-electron electrocyclization, a key step in the Gould-Jacobs reaction, to form the quinoline ring system.[4]
Step 3: Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile (Compound E)
-
Suspend 4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-chloro derivative.
Causality: The hydroxyl group at the 4-position is converted to a good leaving group (a chlorophosphate ester) by POCl₃, which is then displaced by a chloride ion to yield the 4-chloroquinoline.
Step 4: Synthesis of 4,6-Dimethoxyquinoline-3-carbonitrile (Target Compound F)
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Dissolve the 4-chloro-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.5-2.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4,6-dimethoxyquinoline-3-carbonitrile.
Causality: This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride at the 4-position of the quinoline ring.
Predicted Spectroscopic Properties
The following are the predicted spectroscopic data for 4,6-dimethoxyquinoline-3-carbonitrile, based on the analysis of similar structures.[6][7][8]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.5-8.7 (s, 1H, H2), ~7.8-8.0 (d, 1H, H5), ~7.5-7.7 (dd, 1H, H7), ~7.2-7.4 (d, 1H, H8), ~4.1-4.3 (s, 3H, 4-OCH₃), ~3.9-4.1 (s, 3H, 6-OCH₃) |
| ¹³C NMR | δ (ppm): ~160-165 (C4), ~155-160 (C6), ~145-150 (C8a), ~140-145 (C2), ~130-135 (C5), ~125-130 (C4a), ~120-125 (C7), ~115-120 (C≡N), ~105-110 (C8), ~100-105 (C3), ~55-60 (OCH₃) |
| IR (cm⁻¹) | ~2220-2240 (C≡N stretch), ~1600-1620 (C=N stretch), ~1500-1580 (C=C aromatic stretch), ~1200-1250 (Ar-O-C stretch) |
| Mass Spec (EI) | m/z (%): 214 (M⁺), 199 ([M-CH₃]⁺), 185 ([M-CHO]⁺), 171 ([M-CH₃-CO]⁺) |
Note: These are predicted values and may vary in an actual experimental setting.
Potential Applications in Drug Discovery
Quinoline-3-carbonitrile derivatives have shown significant promise as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[9] The 4-anilinoquinoline-3-carbonitrile scaffold, in particular, has been extensively studied as an inhibitor of the epidermal growth factor receptor (EGFR) kinase.
The methoxy groups in 4,6-dimethoxyquinoline-3-carbonitrile can potentially engage in hydrogen bonding with amino acid residues in the active site of target proteins. The nitrile group can also act as a hydrogen bond acceptor. These structural features make it a compelling candidate for screening against a panel of kinases implicated in cancer and other diseases. Furthermore, derivatives of 6,7-dimethoxyquinoline have been investigated as potent inhibitors of c-Met kinase, another important target in oncology.[1]
Conclusion
4,6-Dimethoxyquinoline-3-carbonitrile represents a structurally interesting molecule with potential applications in medicinal chemistry, particularly in the development of novel kinase inhibitors. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The proposed synthetic route, utilizing the Gould-Jacobs reaction, offers a viable pathway for its preparation, enabling further investigation into its biological activities. The predicted physicochemical and spectroscopic data herein serve as a valuable reference for researchers embarking on the synthesis and evaluation of this and related quinoline derivatives.
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